![molecular formula C6H9NO B2943959 5-Azaspiro[2.4]heptan-4-one CAS No. 3697-70-9](/img/structure/B2943959.png)

5-Azaspiro[2.4]heptan-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

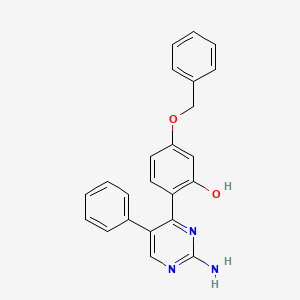

5-Azaspiro[2.4]heptan-4-one is a chemical compound with the CAS Number: 3697-70-9 . It has a molecular weight of 111.14 . The IUPAC name for this compound is 5-azaspiro[2.4]heptan-4-one .

Synthesis Analysis

The synthesis of 5-Azaspiro[2.4]heptan-4-one and its analogs has been reported in various studies . For instance, one study reported the synthesis of this compound and other analogs without isolation of intermediate . They assumed that the formation of 7-methyl-5,6-diazaspiro[2.4]heptan-6-en-4-one from 4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .Molecular Structure Analysis

The InChI code for 5-Azaspiro[2.4]heptan-4-one is 1S/C6H9NO/c8-5-6(1-2-6)3-4-7-5/h1-4H2,(H,7,8) . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

The boiling point of 5-Azaspiro[2.4]heptan-4-one is 302.6±11.0 °C at 760 mmHg . The compound is a solid at room temperature .科学的研究の応用

Dopamine D3 Receptor Antagonists

5-Azaspiro[2.4]heptan-4-one derivatives have been studied as potent and selective dopamine D3 receptor (D3R) antagonists. These compounds exhibit high affinity and selectivity at the D3R and are characterized for their pharmacokinetic properties in both in vitro and in vivo contexts. They are considered for further late lead optimization studies due to their favorable developability characteristics (Micheli et al., 2016).

Antibacterial Agents

A series of novel chiral 5-azaspiro[2.4]heptan-4-yl quinolones have been synthesized, demonstrating significant potency against both Gram-positive and Gram-negative bacteria. These compounds exhibit strong in vitro antibacterial activity against various respiratory pathogens, including multi-drug resistant and quinolone-resistant strains. Their pharmacokinetic profiles and physicochemical properties have been extensively evaluated (Kimura et al., 1994).

Orexin Receptor Antagonists

5-Azaspiro[2.4]heptane derivatives have been discovered as potent dual orexin 1 and orexin 2 receptor antagonists. These compounds originated from a piperidine series and underwent SAR and Pharmacokinetic optimization. The lead compound exhibits potent activity against both orexin receptors with favorable pharmacokinetic properties and low cytochrome P450 inhibition potential (Stasi et al., 2013).

Building Blocks for Drug Discovery

The synthesis of various novel angular azaspiro[3.3]heptanes, including 5-azaspiro[2.4]heptanes, has been reported. These compounds are prepared in high yields using efficient sequences and are considered valuable building blocks in drug discovery. They are synthesized for use both as library members and individually on a preparative scale (Guerot et al., 2011).

JAK1-Selective Inhibitors

5-Azaspiro[2.4]heptan-4-one has been utilized in the structural design of a JAK1 selective inhibitor. The designed compound exhibited significant inhibition of JAK1 with a high selectivity index over JAK2. This compound was optimized through in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests, and showed efficacy in in vivo studies (Chough et al., 2018).

Safety and Hazards

作用機序

Target of Action

It’s worth noting that spirocyclic compounds, such as 5-azaspiro[24]heptan-4-one, are often used in drug discovery due to their unique molecular architecture .

Mode of Action

The mode of action of 5-Azaspiro[2.4]heptan-4-one is currently unknown. The compound features a strained spirocyclic ring system with a nitrogen atom and a reactive ketone functionality . This unique structure may influence its interaction with potential targets.

Pharmacokinetics

Its molecular weight is 111.14 g/mol , which is within the range generally favorable for oral bioavailability in drug discovery.

Result of Action

The molecular and cellular effects of 5-Azaspiro[2.4]heptan-4-one’s action are currently unknown. Given its unique structure, it may serve as a valuable building block for the synthesis of complex molecular architectures, including spiro-fused heterocycles and polycyclic compounds with potential biological activities .

Action Environment

It’s worth noting that the compound is a solid at room temperature , which may influence its stability and solubility.

特性

IUPAC Name |

5-azaspiro[2.4]heptan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-5-6(1-2-6)3-4-7-5/h1-4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZIVTLXBOAMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.4]heptan-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2943879.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2943882.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2943884.png)

![Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2943885.png)

![4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2943887.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943891.png)

![1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2943892.png)

![{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride](/img/structure/B2943895.png)

![3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2943896.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2943899.png)